molecular formula C16H11Cl2NO2 B2391485 1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione CAS No. 478031-69-5

1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione

Cat. No. B2391485
CAS RN: 478031-69-5
M. Wt: 320.17
InChI Key: BPSXVHXXRRLRGY-UHFFFAOYSA-N
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Description

The compound “1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a benzyl group substituted at the 1-position and a methyl group at the 5-position of the indole ring. The benzyl group is further substituted with two chlorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of an indole ring system with a benzyl group substituted at the 1-position and a methyl group at the 5-position. The benzyl group would have two chlorine atoms attached .

Scientific Research Applications

Synthesis and Chemical Classification

Indole derivatives, including "1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione", play a significant role in organic synthesis due to their versatile chemical properties and wide range of biological activities. The review by Taber and Tirunahari (2011) presents a comprehensive framework for classifying indole syntheses, which underscores the complexity and diversity of methods available for constructing indole structures, including those with specific substituents like "1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione" (Taber & Tirunahari, 2011).

Heterocyclic Compound Synthesis

Isatin derivatives, which are closely related to "1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione", serve as fundamental building blocks for synthesizing a wide array of N-heterocycles with significant biological activities. Sadeghian Zahra Sadeghian and Bayat (2022) highlight the synthetic versatility of isatins in producing heterocyclic compounds, indicating the potential for creating diverse molecules with various therapeutic properties (Sadeghian Zahra Sadeghian & Bayat, 2022).

Biological Activities and Drug Development

The pharmacological significance of indole derivatives, akin to "1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione", is well-documented. Mathur and Nain (2014) discuss the anticonvulsant activities of isatin and its analogs, showcasing the therapeutic potential of indole-based compounds in treating neurological disorders (Mathur & Nain, 2014). Additionally, Chauhan et al. (2020) review the bioactivities of isatin derivatives, emphasizing their importance in drug discovery for addressing a variety of health conditions, including cancer and microbial infections (Chauhan et al., 2020).

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-5-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c1-9-5-6-14-10(7-9)15(20)16(21)19(14)8-11-12(17)3-2-4-13(11)18/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSXVHXXRRLRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-5-methyl-1H-indole-2,3-dione

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